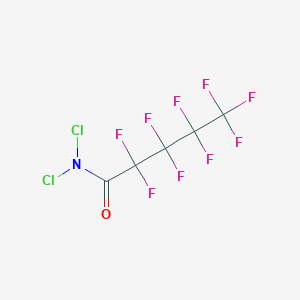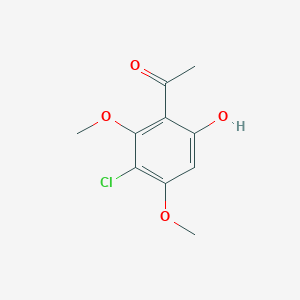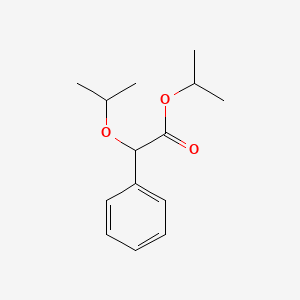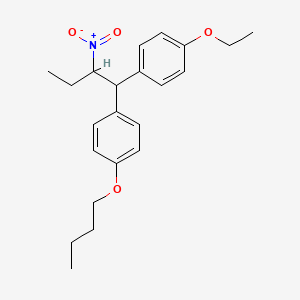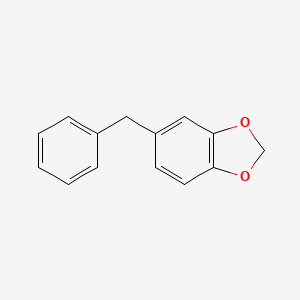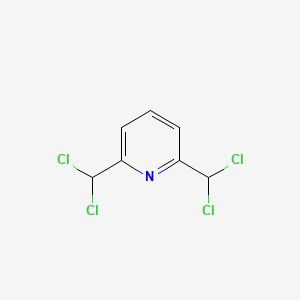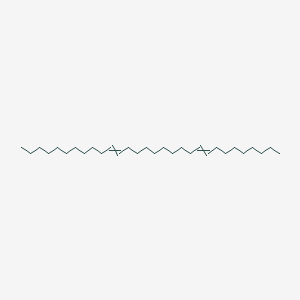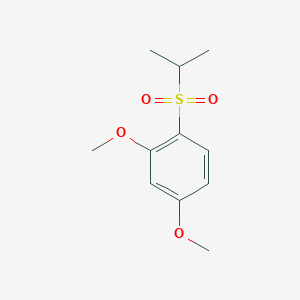
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide is a synthetic peptide compound. It is composed of four amino acids: O-tert-butyl-L-serine, L-serine, L-leucine, and L-isoleucine. This compound is often used in peptide synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine oxides.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often use nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine oxides, while reduction of peptide bonds can yield smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-tert-Butyl-L-serine
- L-serine
- L-leucine
- L-isoleucine
Uniqueness
O-tert-Butyl-L-seryl-L-leucyl-L-isoleucinamide is unique due to its specific sequence and the presence of the tert-butyl group. This modification can enhance the stability and solubility of the peptide, making it more suitable for certain applications compared to its individual amino acid components.
Eigenschaften
CAS-Nummer |
82985-41-9 |
|---|---|
Molekularformel |
C19H38N4O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C19H38N4O4/c1-8-12(4)15(16(21)24)23-18(26)14(9-11(2)3)22-17(25)13(20)10-27-19(5,6)7/h11-15H,8-10,20H2,1-7H3,(H2,21,24)(H,22,25)(H,23,26)/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
AAZNSHFUMGPFFK-AJNGGQMLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](COC(C)(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
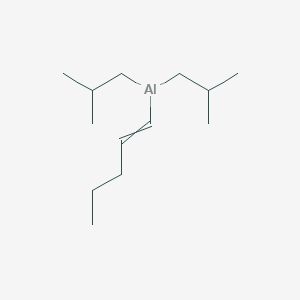
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
